2-Bromo-2-methylpropane

Overview

Description

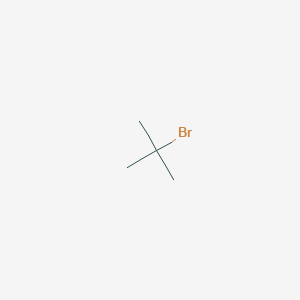

2-Bromo-2-methylpropane, also known as tert-butyl bromide, is an organic compound with the chemical formula C₄H₉Br. It is a colorless liquid that is commonly used as a reagent in organic synthesis. The molecule features a tert-butyl group attached to a bromide substituent, making it a versatile compound in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2-methylpropane can be synthesized through the bromination of tert-butyl alcohol. The reaction involves the use of hydrobromic acid and concentrated sulfuric acid as a catalyst. The process can be carried out in a microchannel reactor, which allows for high-yield continuous production. The reaction conditions typically involve preheating the reactants, mixing them in the reactor, and allowing the reaction to proceed for a short time .

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of isobutane using bromine. The reaction is carried out under controlled conditions to ensure high selectivity and yield. The product is then purified through distillation and other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Nucleophilic Substitution (S<sub>N</sub>1 Mechanism)

The hydrolysis of 2-bromo-2-methylpropane predominantly follows an S<sub>N</sub>1 mechanism due to the stability of the tertiary carbocation intermediate. Key steps include:

-

Step 1 (Rate-limiting): Spontaneous dissociation of the alkyl halide into a tert-butyl carbocation () and bromide ion () .

-

Step 2: Rapid nucleophilic attack by water on the carbocation to form tert-butanol ().

Kinetic Evidence:

-

The reaction is zero order with respect to hydroxide ions (), as shown by a linear plot of vs. time (Figure 1 in ).

-

First order with respect to this compound , confirmed by a linear rate vs. [Br<sup>–</sup>] plot (slope = rate constant, Figure 3 in ).

Experimental Hydrolysis Kinetics

The hydrolysis reaction () was studied under varying conditions:

| NaOH Volume (cm³) | Solvent Volume (cm³) | [Br<sup>–</sup>] (mol dm⁻³) | Time (s) | Initial Rate (mol dm⁻³ s⁻¹) |

|---|---|---|---|---|

| 6.0 | 3.40 | 0.46 | ~30 | |

| 6.0 | 5.40 | 0.30 | ~45 | |

| 6.0 | 1.40 | 0.92 | ~15 |

Key Observations:

Competing Elimination Reactions

Under strongly basic or high-temperature conditions, this compound may undergo E1 elimination to form 2-methylpropene () via:

-

Carbocation formation (same as S<sub>N</sub>1).

-

Deprotonation by a base to form the alkene.

Stability of the Carbocation Intermediate

The tert-butyl carbocation () is highly stabilized by:

-

Hyperconjugation: Delocalization of electrons from adjacent C-H bonds.

-

Inductive effects: Electron-donating methyl groups reduce positive charge density.

This stability explains the dominance of the S<sub>N</sub>1 pathway over S<sub>N</sub>2, which is sterically hindered in tertiary systems .

Solvent Effects

-

Polar protic solvents (e.g., water, ethanol) stabilize the carbocation and accelerate S<sub>N</sub>1 reactions.

-

The reaction rate increases with solvent polarity due to enhanced ion solvation .

Side Reactions and Byproducts

Trace amounts of dialkyl ethers may form if the carbocation reacts with unreacted alkyl halide:

Scientific Research Applications

Organic Synthesis

One of the most prominent applications of 2-bromo-2-methylpropane is in organic synthesis, where it serves as a reagent for introducing tert-butyl groups into various organic molecules. This is crucial for creating complex compounds used in pharmaceuticals and agrochemicals.

Biological Studies

Recent studies have demonstrated that this compound can induce significant biochemical changes, such as:

- Massive Deadenylation of Adenine-based Nucleosides : This effect has been observed under physiological conditions, indicating its potential role in cellular processes involving RNA metabolism .

- Deguanylation of Guanine-based Nucleosides : Similar studies have shown that TBB affects guanine nucleosides, which may have implications for understanding nucleic acid functions and stability .

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its ability to undergo substitution reactions makes it valuable for producing other halogenated compounds.

Case Study 1: Hydrolysis Reaction

An experiment conducted to determine the order of hydrolysis of this compound revealed that it follows an mechanism. By varying the concentration of sodium hydroxide while keeping other conditions constant, researchers were able to confirm the reactivity pattern typical for tertiary alkyl halides .

Case Study 2: Nucleophilic Substitution Reactions

In a series of experiments, researchers utilized TBB to explore its reactivity with various nucleophiles such as hydroxide ions. The results indicated that TBB readily participates in nucleophilic substitution reactions under mild heating conditions, yielding tert-butyl derivatives like tert-butyl alcohol .

Mechanism of Action

The mechanism of action of 2-Bromo-2-methylpropane involves its ability to act as an alkylating agent. In nucleophilic substitution reactions, the bromide group is replaced by a nucleophile, forming a new bond with the carbon atom. This process involves the formation of a carbocation intermediate, which is stabilized by the tert-butyl group . The compound also causes the massive deguanylation of guanine-based nucleosides and deadenylation of adenine-based nucleosides, affecting nucleic acid structures .

Comparison with Similar Compounds

2-Bromo-2-methylpropane can be compared with other similar compounds such as:

2-Chloro-2-methylpropane: Similar in structure but contains a chlorine atom instead of bromine.

2-Iodo-2-methylpropane: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in substitution reactions.

2-Bromopropane: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.

This compound is unique due to its combination of steric hindrance and reactivity, making it a valuable reagent in organic synthesis.

Biological Activity

2-Bromo-2-methylpropane, also known as tert-butyl bromide (TBB), is a tertiary alkyl halide with the chemical formula . It is primarily used as a reagent in organic synthesis due to its reactivity in nucleophilic substitution reactions. This article explores its biological activity, including its mechanisms of action, toxicological effects, and relevant case studies.

- Molecular Weight : 137.03 g/mol

- Density : 1.22 g/cm³ (20 °C)

- Boiling Point : 71-73 °C

- Melting Point : -20 °C

- Solubility : Insoluble in water, miscible with organic solvents

This compound undergoes nucleophilic substitution reactions primarily via the S_N1 mechanism . In this process, the compound dissociates to form a stable carbocation intermediate, which is then attacked by a nucleophile. The rate of reaction is influenced by the stability of the carbocation and the nature of the nucleophile.

Experimental Findings

A study conducted to determine the hydrolysis rate of this compound showed that the reaction follows first-order kinetics with respect to bromide ion concentration. The results indicated that increasing the concentration of bromide ions enhances the reaction rate, confirming its S_N1 character .

Toxicological Effects

This compound is classified as a hazardous substance due to its potential health risks:

- Inhalation : Can cause respiratory irritation.

- Skin Contact : Irritating and may be absorbed through the skin.

- Eye Contact : Causes severe irritation.

The compound is also highly flammable, necessitating careful handling and storage under appropriate conditions .

Study on DNA Interaction

Research published in Bulletin of the Korean Chemical Society examined the effects of halogenated alkanes, including this compound, on calf thymus DNA. The study found that exposure led to significant deadenylation and deguanylation of nucleosides, suggesting potential genotoxic effects .

Hydrolysis Experiment

An educational experiment designed to illustrate the hydrolysis of this compound demonstrated its reactivity under controlled conditions. By varying concentrations of sodium hydroxide while keeping other variables constant, students observed a clear correlation between bromide concentration and reaction rate, reinforcing its S_N1 mechanism .

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Mechanism of Action | S_N1 nucleophilic substitution; formation of stable carbocation |

| Toxicological Effects | Respiratory irritation, skin and eye irritation; highly flammable |

| Genotoxic Potential | Induces deadenylation and deguanylation in DNA |

| Reactivity | Reacts readily with nucleophiles; hydrolysis rate increases with bromide concentration |

Q & A

Basic Research Questions

Q. How can the SN1 mechanism of 2-bromo-2-methylpropane hydrolysis be experimentally confirmed?

- Methodology : Perform kinetic studies by varying sodium hydroxide concentration while keeping the substrate concentration constant. SN1 reactions exhibit first-order kinetics independent of nucleophile concentration. Monitor reaction progress via techniques like conductivity measurements or gas chromatography. A lack of rate dependence on [OH⁻] confirms the unimolecular mechanism .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Use explosion-proof equipment, ground containers to prevent static discharge, and ensure adequate ventilation. Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Store in tightly sealed containers away from oxidizers and bases (e.g., KOH, HNO₃) .

Q. How does solvent polarity influence the reaction rate of SN1 hydrolysis for this compound?

- Methodology : Compare rates in solvent mixtures (e.g., 40% vs. 60% 2-propanol/water). Polar solvents stabilize the carbocation intermediate and ion pairs, accelerating SN1. Use kinetic assays (e.g., titrimetry) to confirm faster rates in higher polarity solvents .

Q. Why does this compound react faster than 2-bromopropane in SN1 reactions?

- Methodology : The tertiary carbocation from this compound is more stable due to hyperconjugation and inductive effects. Compare activation energies via Arrhenius plots or computational modeling (e.g., Gaussian) .

Advanced Research Questions

Q. How can DFT calculations validate experimental Raman cross-sections for this compound?

- Methodology : Optimize molecular geometry using density functional theory (B3LYP/6-311+G*). Calculate vibrational frequencies, depolarization ratios, and Raman intensities. Compare with experimental spectra to confirm accuracy (e.g., deviations <5 cm⁻¹) .

Q. What isotopic substitution strategies can elucidate the hydrolysis mechanism of this compound?

- Methodology : Synthesize deuterated analogs (e.g., CD₃ groups) to study kinetic isotope effects (KIE). A significant KIE (e.g., kH/kD > 1) indicates bond-breaking in the rate-determining step, supporting SN1 carbocation formation .

Q. Why are ecological toxicity data for this compound limited, and how can this gap be addressed?

- Methodology : Conduct in silico assessments (e.g., QSAR models) to predict bioaccumulation and toxicity. Perform Daphnia magna acute toxicity tests and soil mobility studies under controlled conditions .

Q. How do enthalpies of solution for this compound vary in mono- vs. dialcohol solvents?

- Methodology : Measure dissolution enthalpies using calorimetry in ethanol, 1-propanol, and ethylene glycol. Correlate results with solvent polarity indices (e.g., ET30) to quantify solvation effects .

Q. What contradictions exist in carcinogenicity studies of this compound, and how can they be resolved?

- Methodology : Re-evaluate rodent bioassays with controlled exposure durations and dosages. Use in vitro assays (Ames test, Comet assay) to assess mutagenicity and DNA adduct formation .

Q. Can this compound serve as a precursor for SERS-active analytes, and what functionalization strategies are effective?

Properties

IUPAC Name |

2-bromo-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-4(2,3)5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSOPLXZQNSWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Record name | T-BUTYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2658 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060144 | |

| Record name | Propane, 2-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

T-butyl bromide appears as a colorless liquid. Slightly denser than water and insoluble in water. Harmful if inhaled., Colorless liquid; [Merck Index] Colorless to yellow-brown liquid; [MSDSonline] | |

| Record name | T-BUTYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2658 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | t-Butyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

73.3 °C | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

18.3 °C, Flash point: -16.3 °C | |

| Record name | t-Butyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with organic solvents, In water, 600 mg/L at 25 °C | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2125 at 25 °C/4 °C | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

135.0 [mmHg], 135.3 mm Hg at 25 °C | |

| Record name | t-Butyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

507-19-7 | |

| Record name | T-BUTYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2658 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Butyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-2-methylpropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LWO08435U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-16.2 °C | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.